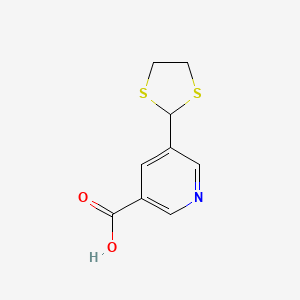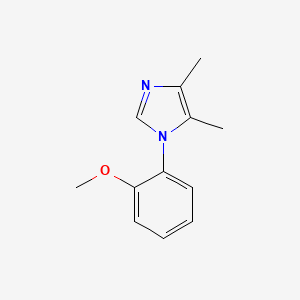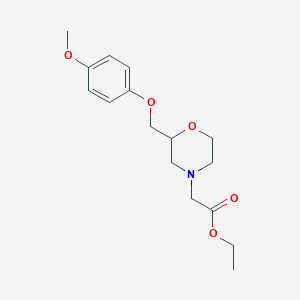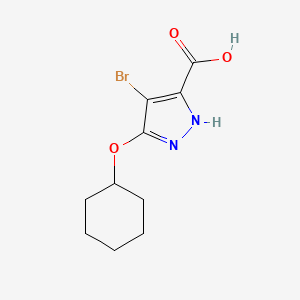
5-(1,3-Dithiolan-2-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dithiolan-2-yl)nicotinic acid is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.3 g/mol This compound features a nicotinic acid moiety substituted with a 1,3-dithiolan-2-yl group, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithiolan-2-yl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1,3-dithiolane. One common method includes the use of 1,2-ethanedithiol in the presence of a suitable catalyst to form the dithiolan ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dithiolan-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to dithiol groups.
Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted nicotinic acid derivatives .
Aplicaciones Científicas De Investigación
5-(1,3-Dithiolan-2-yl)nicotinic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dithiolan-2-yl)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
1,3-Dithiolane-containing nitromethylene derivatives: Used as insecticides with similar dithiolan rings.
Uniqueness
5-(1,3-Dithiolan-2-yl)nicotinic acid is unique due to its combination of the nicotinic acid and dithiolan moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H9NO2S2 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
5-(1,3-dithiolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S2/c11-8(12)6-3-7(5-10-4-6)9-13-1-2-14-9/h3-5,9H,1-2H2,(H,11,12) |
Clave InChI |
PDKHXLKODMUXAU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC(=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)










